4-(4-Aminophenyl)butyric acid

描述

The exact mass of the compound 4-(4-Aminophenyl)butanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27531. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

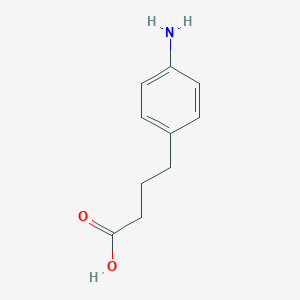

Structure

3D Structure

属性

IUPAC Name |

4-(4-aminophenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c11-9-6-4-8(5-7-9)2-1-3-10(12)13/h4-7H,1-3,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBHLFWNKEWLHBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50164727 | |

| Record name | 4-(p-Aminophenyl)butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50164727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15118-60-2 | |

| Record name | NSC 27531 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015118602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15118-60-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27531 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(p-Aminophenyl)butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50164727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Aminophenyl)butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 4-(4-Aminophenyl)butyric Acid: Chemical Properties and Structure

Introduction

4-(4-Aminophenyl)butyric acid, also known as 4-APB, is an organic compound derived from butyric acid. It serves as a significant synthetic intermediate in the pharmaceutical industry and for the synthesis of various other compounds.[1] Notably, it is recognized as a degradation product of Chlorambucil, an alkylating agent used in chemotherapy for conditions like chronic lymphocytic leukemia.[1] The compound is also utilized in mechanistic drug studies, with research suggesting it may act as an agonist for certain G-protein coupled receptors and as an inhibitor of monoamine oxidase, which is involved in neurotransmitter metabolism.[1] Furthermore, its structure lends itself to use as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).[2] This guide provides a comprehensive overview of its chemical structure, properties, and relevant experimental protocols for researchers and drug development professionals.

Chemical Structure and Identifiers

The fundamental structure of this compound consists of a phenyl ring substituted with an amino group and a butyric acid chain.

Caption: Chemical structure of 4-(4-Aminophenyl)butanoic acid.

| Identifier | Value |

| IUPAC Name | 4-(4-aminophenyl)butanoic acid[3] |

| Synonyms | This compound, p-Aminobenzenebutyric acid, 4-Aminobenzenebutanoic acid |

| CAS Number | 15118-60-2[1][2][3][4][5][6][7][8] |

| Molecular Formula | C10H13NO2[2][3][6][7][8] |

| SMILES | Nc1ccc(CCCC(O)=O)cc1 |

| InChI Key | RBHLFWNKEWLHBP-UHFFFAOYSA-N[3] |

Physicochemical Properties

The key physicochemical properties of this compound are summarized below. These predicted and experimentally determined values are critical for its application in research and development.

| Property | Value | Source |

| Molecular Weight | 179.22 g/mol | [2][3][6][7][8] |

| Melting Point | 121-124 °C | [4][5] |

| Boiling Point (Predicted) | 363.7 ± 17.0 °C at 760 mmHg | [4][5] |

| Density (Predicted) | 1.177 ± 0.06 g/cm³ | [4] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [4] |

| XLogP3 (Computed) | 1.7 | [3] |

Experimental Protocols

Synthesis Protocol

A general procedure for the synthesis of this compound involves the reduction of an acetamidophenyl precursor.[1]

Starting Material: 4-(4-acetamidophenyl)-4-oxobutanoic acid or 3-(4-acetamidophenyl)propionic acid.[1]

Reagents and Equipment:

-

3-(4-acetamidophenyl)propionic acid (89 g)[1]

-

Potassium hydroxide (88 g)[1]

-

85% Hydrazine hydrate (65 ml)[1]

-

Diethylene glycol (450 ml)[1]

-

Reaction vessel with reflux condenser

-

Heating mantle

-

Stirring apparatus

-

pH meter and 6N Hydrochloric acid

Methodology:

-

Combine 89 g of 3-(4-acetamidophenyl)propionic acid, 88 g of potassium hydroxide, 65 ml of 85% hydrazine hydrate, and 450 ml of diethylene glycol in a suitable reaction vessel.[1]

-

Heat the mixture to reflux and maintain for 1.5 hours.[1]

-

Increase the reaction temperature to 150°C to distill off excess hydrazine hydrate.[1]

-

Maintain the reaction at 150°C for an additional 4 hours.[1]

-

After the reaction is complete, cool the mixture to room temperature.[1]

-

Add 400 g of water to the cooled mixture.[1]

-

Adjust the pH of the solution to 6 using 6N hydrochloric acid to precipitate the product.[1]

-

Filter the precipitate, wash with water, and dry to yield this compound.

Caption: Workflow for the synthesis of this compound.

General Analytical Approaches

While specific validated methods for this compound were not detailed in the provided search results, standard analytical techniques for organic acids can be readily applied.

1. High-Performance Liquid Chromatography (HPLC): A combination of reversed-phase chromatography with UV detection is a common and accessible method for analyzing organic acids.[9]

-

Column: A C18 stationary phase column is typically suitable.

-

Mobile Phase: A buffered aqueous solution (e.g., phosphate buffer) with an organic modifier like acetonitrile or methanol. Gradient elution may be required to achieve optimal separation from impurities.

-

Detection: UV detection is effective due to the presence of the phenyl ring chromophore. The detection wavelength should be set at the absorbance maximum of the compound.

2. Gas Chromatography-Mass Spectrometry (GC-MS): For volatile or semi-volatile compounds, GC-MS offers high sensitivity and structural confirmation. Since this compound has low volatility, derivatization is necessary.

-

Derivatization: The carboxylic acid and amino groups must be derivatized prior to analysis. Silylation (e.g., using BSTFA) is a common method for making such compounds amenable to GC analysis.

-

Analysis: The derivatized sample is injected into the GC-MS system. The resulting mass spectrum provides a fragmentation pattern that can be used for identification and quantification.

Biological Context and Potential Applications

This compound is relevant in several areas of drug development and biological research. Its roles range from being a metabolite of an existing drug to a building block for novel therapeutic modalities.

-

Chemotherapy Metabolite: It is a known degradation product of the anticancer drug Chlorambucil.[1] Understanding its properties is relevant for studying the metabolism and clearance of the parent drug.

-

PROTAC Linker: The molecule is used as a linker in the synthesis of PROTACs, which are novel molecules designed to induce the degradation of specific target proteins.[2]

-

Pharmacological Activity: Preliminary studies suggest it may have intrinsic biological activity, including potential agonism at G-protein coupled receptors and inhibition of monoamine oxidase.[1] These activities, however, require further investigation to be fully characterized.

Caption: Key applications and biological context of the compound.

References

- 1. This compound | 15118-60-2 [chemicalbook.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. 4-(4-Aminophenyl)butanoic acid | C10H13NO2 | CID 27049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 15118-60-2 [m.chemicalbook.com]

- 5. 4-(4-Aminophenyl)butanoic acid | CAS#:15118-60-2 | Chemsrc [chemsrc.com]

- 6. 15118-60-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. This compound [oakwoodchemical.com]

- 9. shimadzu.co.kr [shimadzu.co.kr]

Synthesis of 4-(4-Aminophenyl)butyric Acid: A Technical Guide for Researchers

An in-depth guide to the synthesis of 4-(4-aminophenyl)butyric acid, a key intermediate in pharmaceutical research and development. This document provides a comparative analysis of two primary synthetic methodologies, complete with detailed experimental protocols, quantitative data, and process visualizations to aid researchers in its effective preparation.

Introduction

This compound is a valuable building block in medicinal chemistry and drug development. Its structure, featuring a phenyl ring with an amino group and a butyric acid side chain, makes it a versatile intermediate for the synthesis of a variety of biologically active molecules. This technical guide outlines two robust and well-documented methods for the synthesis of this compound for research purposes: the catalytic hydrogenation of 4-(4-nitrophenyl)butyric acid and the Wolff-Kishner reduction of 4-(4-acetamidophenyl)-4-oxobutanoic acid.

Physicochemical Properties and Characterization Data

A summary of the key physicochemical properties and characterization data for this compound is presented below.

| Property | Value |

| Molecular Formula | C₁₀H₁₃NO₂ |

| Molecular Weight | 179.22 g/mol |

| Appearance | Off-white to light brown powder |

| Melting Point | 121-124 °C[1] |

| Solubility | Slightly soluble in DMSO and methanol[1] |

| CAS Number | 15118-60-2[2] |

| Purity (Typical) | ≥95%[2][3] |

| ¹H NMR Spectrum | Consistent with the structure of this compound. |

| ¹³C NMR Spectrum | Consistent with the structure of this compound. |

| Infrared (IR) Spectrum | Characteristic peaks corresponding to amine (N-H), carboxylic acid (O-H and C=O), and aromatic ring stretches. |

| Mass Spectrum | Molecular ion peak consistent with the molecular weight. |

Synthetic Methodologies

Two primary synthetic routes are detailed below, offering flexibility in reagent choice and reaction conditions.

Method 1: Catalytic Hydrogenation of 4-(4-Nitrophenyl)butyric Acid

This method involves the reduction of a nitro group to an amine using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The starting material, 4-(4-nitrophenyl)butyric acid, can be synthesized via Friedel-Crafts acylation of nitrobenzene with succinic anhydride.

A common method for the synthesis of the precursor is the Friedel-Crafts acylation of nitrobenzene with succinic anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

-

Reaction Setup: In a hydrogenation vessel, dissolve 4-(4-nitrophenyl)butyric acid (1 equivalent) in a suitable solvent such as ethanol or methanol.

-

Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 1-5 mol%) to the solution under an inert atmosphere (e.g., argon or nitrogen).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.

-

Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas. Remove the catalyst by filtration through a pad of Celite.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system (e.g., water-ethanol mixture) to afford this compound.

| Parameter | Value/Condition |

| Starting Material | 4-(4-Nitrophenyl)butyric acid |

| Key Reagents | 10% Palladium on Carbon, Hydrogen Gas |

| Solvent | Ethanol or Methanol |

| Reaction Temperature | Room Temperature |

| Hydrogen Pressure | 1-4 atm |

| Typical Reaction Time | 2-24 hours |

| Reported Yield | High (typically >90%) |

| Purity | High after recrystallization (>95%) |

Method 2: Wolff-Kishner Reduction of 4-(4-Acetamidophenyl)-4-oxobutanoic Acid

This route involves the deoxygenation of a ketone to a methylene group using hydrazine hydrate in the presence of a strong base. The starting material, 4-(4-acetamidophenyl)-4-oxobutanoic acid, can be prepared by the Friedel-Crafts acylation of acetanilide with succinic anhydride.[4][5][6][7] The acetamido group is subsequently hydrolyzed to the amine during the work-up.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-(4-acetamidophenyl)-4-oxobutanoic acid (1 equivalent), potassium hydroxide (excess, e.g., 4-5 equivalents), and diethylene glycol as the solvent.

-

Hydrazone Formation: Add hydrazine hydrate (85% solution, excess, e.g., 3-4 equivalents) to the mixture. Heat the reaction mixture to reflux (around 130-140 °C) for 1-2 hours to form the hydrazone intermediate.

-

Decomposition: After hydrazone formation, arrange the apparatus for distillation and carefully distill off the water and excess hydrazine until the reaction temperature rises to 190-200 °C. Maintain this temperature for 3-4 hours to allow for the decomposition of the hydrazone.

-

Work-up: Cool the reaction mixture to room temperature and dilute with water.

-

Purification: Acidify the aqueous solution with concentrated hydrochloric acid to a pH of approximately 6-7. The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization.

| Parameter | Value/Condition |

| Starting Material | 4-(4-Acetamidophenyl)-4-oxobutanoic acid |

| Key Reagents | Hydrazine Hydrate, Potassium Hydroxide |

| Solvent | Diethylene Glycol |

| Reaction Temperature | 130-140 °C (hydrazone formation), 190-200 °C (decomposition) |

| Typical Reaction Time | 4-6 hours |

| Reported Yield | Good to Excellent (typically 80-95%)[8][9] |

| Purity | High after recrystallization (>95%) |

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Synthetic routes to this compound.

Caption: General experimental workflow for synthesis.

References

- 1. This compound CAS#: 15118-60-2 [m.chemicalbook.com]

- 2. This compound 95 15118-60-2 [sigmaaldrich.com]

- 3. This compound 95 15118-60-2 [sigmaaldrich.com]

- 4. 2023é渡èªç¶å ¬å | Virtual tour generated by Panotour [gdnapark.gov.taipei]

- 5. chemimpex.com [chemimpex.com]

- 6. 4-(4-Acetamidophenyl)-4-oxobutanoic acid | 5473-15-4 [sigmaaldrich.com]

- 7. scbt.com [scbt.com]

- 8. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 9. lscollege.ac.in [lscollege.ac.in]

In Vitro Mechanism of Action of 4-(4-Aminophenyl)butyric Acid: A Review of Available Data

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current understanding of the in vitro mechanism of action of 4-(4-Aminophenyl)butyric acid. Despite a comprehensive review of scientific literature, it is important to note at the outset that detailed in vitro studies elucidating the specific molecular mechanisms of this compound are notably scarce. The available information is largely descriptive and lacks the quantitative data typically required for a full mechanistic characterization.

Overview and Chemical Identity

This compound, also known as 4-aminobenzenebutanoic acid or p-aminobenzenebutyric acid, is an organic compound with the molecular formula C₁₀H₁₃NO₂. It is structurally related to the neurotransmitter γ-aminobutyric acid (GABA) and is recognized as a degradation product of the alkylating chemotherapeutic agent, chlorambucil.[1] Its primary role in the literature appears to be as a synthetic intermediate in the development of pharmaceuticals and in the synthesis of more complex organic molecules, including its use as a PROTAC (Proteolysis Targeting Chimera) linker.

Postulated In Vitro Biological Activities

While dedicated studies are lacking, some sources suggest potential biological activities for this compound, although these claims are not substantiated with detailed experimental evidence in the available literature.

G-Protein Coupled Receptor (GPCR) Agonism

There are suggestions that this compound may act as an agonist at certain G-protein coupled receptors (GPCRs).[1] However, the specific GPCRs targeted, the binding affinities (e.g., Kᵢ or EC₅₀ values), and the downstream signaling pathways activated have not been documented in the reviewed literature.

A generalized experimental workflow to investigate potential GPCR agonism is outlined below.

Caption: Generalized workflow for investigating GPCR agonism.

Monoamine Oxidase (MAO) Inhibition

It has also been proposed that this compound may inhibit monoamine oxidase (MAO), an enzyme crucial for the catabolism of neurotransmitters.[1] The specific isoforms of MAO (MAO-A or MAO-B) that might be inhibited, the potency of inhibition (IC₅₀ values), and the nature of this inhibition (e.g., competitive, non-competitive, reversible, or irreversible) are not specified in the available literature.

A typical experimental approach to assess MAO inhibition is presented below.

Caption: Standard experimental workflow for MAO inhibition assay.

Quantitative Data Summary

A thorough search of the literature did not yield any quantitative in vitro data for the mechanism of action of this compound. As such, tables of binding affinities, IC₅₀/EC₅₀ values, or other quantitative measures of biological activity cannot be provided at this time.

Experimental Protocols

Detailed experimental protocols for in vitro studies specifically investigating the mechanism of action of this compound are not available in the published literature. The workflows provided above represent general methodologies for investigating the postulated activities of this compound.

Signaling Pathways

Due to the lack of specific in vitro studies, the signaling pathways modulated by this compound remain uncharacterized. A hypothetical signaling cascade, should the compound be confirmed as a Gαᵢ-coupled GPCR agonist, is depicted below for illustrative purposes.

Caption: Hypothetical Gαi-coupled GPCR signaling pathway.

Conclusion

References

Spectroscopic Profile of 4-(4-Aminophenyl)butyric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-(4-Aminophenyl)butyric acid, a compound of interest in pharmaceutical research and development. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in further studies.

Spectroscopic Data Summary

The empirical formula for this compound is C₁₀H₁₃NO₂, with a molecular weight of 179.22 g/mol .[1][2][3] The structural and electronic environment of the molecule has been elucidated using various spectroscopic techniques. The quantitative data from these analyses are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available | Data not available | Data not available | Aromatic protons (AA'BB' system) |

| Data not available | Data not available | Data not available | -CH₂- (adjacent to aromatic ring) |

| Data not available | Data not available | Data not available | -CH₂- (central methylene) |

| Data not available | Data not available | Data not available | -CH₂- (adjacent to carboxyl group) |

| Data not available | Data not available | Data not available | -NH₂ (amino group) |

| Data not available | Data not available | Data not available | -COOH (carboxyl group) |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Assignment |

| Data not available | Quaternary aromatic carbon (C-NH₂) |

| Data not available | Aromatic CH |

| Data not available | Aromatic CH |

| Data not available | Quaternary aromatic carbon (C-alkyl) |

| Data not available | -CH₂- (adjacent to aromatic ring) |

| Data not available | -CH₂- (central methylene) |

| Data not available | -CH₂- (adjacent to carboxyl group) |

| Data not available | -COOH (carboxyl carbon) |

Note: Specific chemical shift values from public databases were not available at the time of this report. The assignments are based on predictable chemical environments.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule based on their vibrational frequencies.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available | Broad | O-H stretch (carboxylic acid) |

| Data not available | Medium | N-H stretch (primary amine) |

| Data not available | Strong | C=O stretch (carboxylic acid) |

| Data not available | Medium | C=C stretch (aromatic ring) |

| Data not available | Medium | C-N stretch (aromatic amine) |

| Data not available | Medium | C-O stretch (carboxylic acid) |

| Data not available | Strong | Aromatic C-H bending (para-disubstituted) |

Note: Specific peak positions from public databases were not available. The assignments are based on characteristic functional group frequencies.

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight and can provide information about the structure through fragmentation patterns.

Table 4: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 179.09 | Molecular ion [M]⁺ or protonated molecule [M+H]⁺ (calculated: 179.0946)[1] |

Note: Detailed fragmentation data was not available. The primary observed peak would correspond to the molecular ion or the protonated molecule.

Experimental Protocols

Detailed experimental protocols for acquiring the spectroscopic data are provided below. These represent typical procedures for a small organic molecule like this compound.

NMR Spectroscopy

Sample Preparation:

-

Approximately 5-10 mg of this compound was dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[4][5]

-

The sample was vortexed to ensure homogeneity.

Instrumentation and Parameters (¹H and ¹³C NMR):

-

Spectrometer: A 400 MHz or 500 MHz NMR spectrometer.

-

Solvent: DMSO-d₆ (due to the presence of both amine and carboxylic acid functional groups).

-

Temperature: 298 K.

-

¹H NMR:

-

Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16-64 scans.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: -2 to 12 ppm.

-

-

¹³C NMR:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024-4096 scans.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: -10 to 220 ppm.

-

-

Reference: The solvent peak of DMSO-d₆ was used as an internal reference (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

A small amount of solid this compound powder was placed directly onto the ATR crystal.[8]

-

Pressure was applied using the instrument's anvil to ensure good contact between the sample and the crystal.[8]

Instrumentation and Parameters (FTIR-ATR):

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Background: A background spectrum of the clean, empty ATR crystal was collected prior to sample analysis.

Mass Spectrometry

Sample Preparation (Electrospray Ionization - ESI):

-

A stock solution of this compound was prepared by dissolving approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).[9][10]

-

This stock solution was further diluted to a final concentration of approximately 1-10 µg/mL with the same solvent, often with the addition of a small amount of formic acid (0.1%) to promote protonation for positive ion mode.[10]

-

The final solution was filtered through a 0.22 µm syringe filter to remove any particulates.[10]

Instrumentation and Parameters (ESI-MS):

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization source.

-

Ionization Mode: Positive ion mode is typically used to observe the [M+H]⁺ ion.

-

Infusion: The sample solution was introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Capillary Voltage: 3-4 kV.

-

Nebulizing Gas (N₂): Flow rate and temperature were optimized for stable spray and desolvation.

-

Mass Range: m/z 50-500.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

- 1. 4-(4-Aminophenyl)butanoic acid | C10H13NO2 | CID 27049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(4-アミノフェニル)酪酸 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound 95 15118-60-2 [sigmaaldrich.com]

- 4. organomation.com [organomation.com]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 7. How to make an NMR sample [chem.ch.huji.ac.il]

- 8. agilent.com [agilent.com]

- 9. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 10. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]

An In-depth Technical Guide on the Evaluation of 4-(4-Aminophenyl)butyric Acid as a Potential GABA Analogue

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: 4-(4-Aminophenyl)butyric acid (APB) is a commercially available compound with structural similarities to known GABA analogues. However, as of the compilation of this guide, there is a notable absence of publicly available scientific literature detailing its specific pharmacological activity, including binding affinities and functional modulation of GABA receptors. This document therefore serves as a technical guide for the potential evaluation of APB as a GABA analogue, providing a framework of relevant experimental protocols and data presentation formats that would be necessary for its characterization.

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. GABA analogues are a class of compounds structurally related to GABA that are designed to modulate the GABAergic system, often with improved pharmacokinetic properties, such as the ability to cross the blood-brain barrier. These compounds can act as agonists, antagonists, or modulators of GABA receptors, which are broadly classified into ionotropic GABAA receptors and metabotropic GABAB receptors.

This compound (APB) is a structural analogue of GABA, incorporating a phenyl ring that may enhance its lipophilicity and potential for central nervous system penetration. Its structural similarity to well-characterized GABA analogues such as phenibut (β-phenyl-GABA) and baclofen (β-(4-chlorophenyl)-GABA) suggests that it may also interact with GABA receptors. This guide outlines the necessary experimental framework to investigate and characterize the potential GABAergic activity of APB.

Chemical Profile of this compound

| Property | Value | Reference |

| IUPAC Name | 4-(4-aminophenyl)butanoic acid | [1] |

| Synonyms | 4-Aminobenzenebutanoic acid, p-Aminobenzenebutyric acid | [2] |

| CAS Number | 15118-60-2 | [3] |

| Molecular Formula | C₁₀H₁₃NO₂ | [1] |

| Molecular Weight | 179.22 g/mol | [1] |

| Appearance | Powder | [2] |

| Melting Point | 121-124 °C | [3] |

Structural Comparison with GABA and Known Analogues

The structural relationship between GABA, APB, and other known GABA analogues is a key indicator of its potential pharmacological activity.

Synthesis of this compound

General Synthesis Overview

A plausible synthetic route involves the reduction of a nitro group and subsequent hydrolysis. A more detailed, multi-step synthesis could be adapted from procedures for similar compounds.

Exemplary Experimental Protocol (Adaptable)

The following protocol is a generalized procedure that would require optimization for the specific synthesis of APB.

-

Reaction Setup: In a reaction vessel, dissolve the starting material (e.g., 4-(4-nitrophenyl)butyric acid) in a suitable solvent (e.g., ethanol).

-

Catalyst Addition: Add a catalyst, such as palladium on carbon (Pd/C), to the solution.

-

Reduction: Subject the mixture to a hydrogen atmosphere at a suitable pressure and temperature until the reduction of the nitro group is complete. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).

-

Filtration: Once the reaction is complete, carefully filter the mixture to remove the catalyst.

-

Esterification (if necessary): If the starting material was an ester, proceed to the hydrolysis step. If not, an esterification step may be performed to facilitate purification.

-

Hydrolysis: Treat the resulting amino ester with an acid or base to hydrolyze the ester and yield the carboxylic acid.

-

Purification: Purify the final product, this compound, by recrystallization from an appropriate solvent system to obtain a pure crystalline solid.

-

Characterization: Confirm the identity and purity of the synthesized compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Pharmacological Evaluation at GABA Receptors

To characterize APB as a potential GABA analogue, a series of in vitro pharmacological assays are necessary. These include receptor binding assays to determine its affinity for GABA receptors and functional assays to assess its efficacy.

Receptor Binding Assays

Receptor binding assays are crucial for determining the affinity of a ligand for its receptor. This is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

5.1.1. Experimental Workflow: Radioligand Binding Assay

5.1.2. Detailed Protocol: GABAA Receptor Binding Assay

This protocol is adapted from standard procedures and would require optimization for APB.

-

Membrane Preparation:

-

Homogenize rat cerebral cortex or cerebellum in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspension and recentrifugation in fresh buffer.

-

Resuspend the final pellet in the assay buffer to a specific protein concentration (determined by a protein assay like the Bradford assay).

-

-

Binding Assay:

-

In a series of tubes, add the membrane preparation, a known concentration of a suitable radioligand for the GABAA receptor (e.g., [³H]muscimol or [³H]gabazine), and varying concentrations of the test compound (APB).

-

Include control tubes for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known GABAA agonist or antagonist, e.g., GABA or bicuculline).

-

Incubate the tubes at a controlled temperature (e.g., 4°C) for a specific duration to allow binding to reach equilibrium.

-

-

Separation and Quantification:

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Wash the filters rapidly with ice-cold buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of APB.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

5.1.3. Detailed Protocol: GABAB Receptor Binding Assay

A similar protocol to the GABAA binding assay would be followed, with the key difference being the choice of radioligand. A suitable radioligand for the GABAB receptor, such as [³H]GABA in the presence of a GABAA blocker or a specific GABAB ligand like [³H]CGP54626, would be used.

5.1.4. Anticipated Data Presentation

The results from these binding assays would be summarized in a table for clear comparison.

| Compound | Receptor Subtype | Radioligand | Ki (nM) | IC50 (nM) |

| This compound | GABAA | [³H]muscimol | Data not available | Data not available |

| This compound | GABAB | [³H]CGP54626 | Data not available | Data not available |

| GABA (control) | GABAA | [³H]muscimol | Literature value | Literature value |

| Baclofen (control) | GABAB | [³H]CGP54626 | Literature value | Literature value |

Functional Assays

Functional assays are essential to determine whether a compound that binds to a receptor acts as an agonist, antagonist, or allosteric modulator.

5.2.1. Experimental Workflow: Electrophysiology Assay

References

An In-depth Technical Guide to 4-(4-Aminophenyl)butyric Acid: Discovery, History, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-aminophenyl)butyric acid, a molecule of significant interest in medicinal chemistry and pharmacology. Historically recognized as a key intermediate in the synthesis of the nitrogen mustard alkylating agent, chlorambucil, recent investigations have suggested its potential as a bioactive compound in its own right, likely interacting with neurotransmitter systems. This document details the historical context of its discovery, various methods for its chemical synthesis with detailed experimental protocols, and explores its putative mechanisms of action, including its relationship with GABA receptors. Quantitative data from available studies are presented, and key pathways are visualized to provide a thorough resource for researchers in drug development and related scientific fields.

Discovery and Historical Context

The history of this compound is intrinsically linked to the development of chemotherapeutic agents in the mid-20th century. It emerged as a crucial precursor in the synthesis of chlorambucil, an oral nitrogen mustard drug.

First Synthesis

The first synthesis of this compound was reported in 1955 by F. Bergel, J. L. Everett, J. J. Roberts, and W. C. J. Ross of the Chester Beatty Research Institute in London.[1][2] This work was part of a broader effort to develop less toxic derivatives of nitrogen mustards for cancer therapy.[3] The rationale was to attach the cytotoxic bis(2-chloroethyl)amino group to a carrier molecule that might confer some biological specificity. This compound served as this carrier, chosen for its structural similarity to other biologically relevant molecules.

Role as a Chemotherapeutic Intermediate

The primary historical significance of this compound is its role as the penultimate intermediate in the synthesis of chlorambucil. Chlorambucil was approved for medical use in the United States in 1957 and remains on the World Health Organization's List of Essential Medicines.[1] It is used in the treatment of chronic lymphocytic leukemia and non-Hodgkin's lymphoma.[4] The synthesis of chlorambucil involves the N-alkylation of this compound with ethylene oxide, followed by chlorination.

Chemical Properties

A summary of the key chemical properties of this compound is provided in the table below.

| Property | Value | Reference(s) |

| CAS Number | 15118-60-2 | [5][6] |

| Molecular Formula | C₁₀H₁₃NO₂ | [5][6] |

| Molecular Weight | 179.22 g/mol | [5][6] |

| Melting Point | 121-124 °C | [7] |

| Boiling Point | 363.7±17.0 °C (Predicted) | [7] |

| IUPAC Name | 4-(4-aminophenyl)butanoic acid | [5] |

| Synonyms | p-Aminophenylbutyric acid, 4-Aminobenzenebutanoic acid | [6] |

Synthesis and Experimental Protocols

Several synthetic routes to this compound have been described. The most common methods involve the reduction of a nitro group or a ketone.

Synthesis via Wolff-Kishner Reduction (Huang-Minlon Modification)

This is a widely used method that starts from 4-(4-acetamidophenyl)-4-oxobutanoic acid. The keto group is reduced to a methylene group under basic conditions.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 89 g of 3-(4-acetamidophenyl)propionic acid, 88 g of potassium hydroxide, 65 ml of 85% hydrazine hydrate, and 450 ml of diethylene glycol.[7]

-

Initial Reflux: Heat the mixture to reflux and maintain for 1.5 hours.[7]

-

Removal of Hydrazine: Increase the reaction temperature to 150°C to distill off excess hydrazine hydrate.[7]

-

Completion of Reaction: Maintain the reaction mixture at 150°C for an additional 4 hours.[7]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Add 400 g of water.

-

Adjust the pH to 6 with 6N hydrochloric acid, and then to 5-6 with glacial acetic acid.

-

The product will precipitate as white or near-white crystals.

-

-

Purification: Collect the crystals by filtration, wash with water, and dry to yield the final product.[7]

Logical Workflow for Wolff-Kishner Reduction:

Workflow for the synthesis of this compound via Wolff-Kishner reduction.

Synthesis via Catalytic Hydrogenation

An alternative route involves the reduction of a nitro group, which is often followed by esterification and then hydrolysis. A related procedure synthesizes the ethyl ester directly.

Experimental Protocol for Ethyl 4-(4-aminophenyl)butyrate:

-

Hydrogenation: In a hydrogenation vessel, dissolve 10.0 g of 4-(4-nitrophenyl)butyric acid in 150 ml of ethanol. Add 50 mg of a 10% palladium on carbon catalyst.[8]

-

Reaction: Hydrogenate the mixture until the uptake of hydrogen ceases.

-

Catalyst Removal: Purge the system with nitrogen and filter the solution through a Celite pad to remove the catalyst.[8]

-

Esterification: Add 3 ml of boron trifluoride etherate to the filtrate and heat the solution to reflux for 10 hours.[8]

-

Isolation: Cool the solution and evaporate the ethanol to obtain a colorless residue.

-

Purification: Recrystallize the product from ethanol-hexane to afford ethyl 4-(4-aminophenyl)butyrate.[8] Hydrolysis of the ester would then yield the desired carboxylic acid.

Putative Mechanism of Action and Biological Activity

While historically viewed as an intermediate, the structural similarity of this compound to the inhibitory neurotransmitter γ-aminobutyric acid (GABA) has led to speculation about its own biological activity. It is considered a GABA analogue, similar to phenibut (β-phenyl-GABA) and baclofen (β-(4-chlorophenyl)-GABA).[1][9][10]

Interaction with GABA Receptors

The primary hypothesized mechanism of action is its activity as an agonist at GABA receptors, particularly the GABA-B receptor.[1][9] GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory signals in the central nervous system.

GABA-B Receptor Signaling Pathway:

Activation of the GABA-B receptor by an agonist initiates a signaling cascade through a Gi/o protein. This leads to the dissociation of the G-protein into its Gα and Gβγ subunits.

-

Gα subunit: Inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Gβγ subunit:

-

Activates G-protein-gated inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the cell membrane.

-

Inhibits voltage-gated calcium channels, reducing calcium influx.

-

These downstream effects collectively lead to a reduction in neuronal excitability and inhibition of neurotransmitter release.

Putative GABA-B receptor signaling pathway for this compound.

Monoamine Oxidase (MAO) Inhibition

Experimental Protocol for MAO Inhibition Assay (General Fluorimetric Method):

This protocol provides a general framework for assessing MAO activity.

-

Enzyme and Substrate Preparation:

-

Dilute purified MAO-A or MAO-B to a working concentration (e.g., 3 U/mL for MAO-A, 6 U/mL for MAO-B) in an appropriate buffer.

-

Prepare a solution of a suitable substrate, such as p-tyramine, which is a substrate for both MAO-A and MAO-B.[11]

-

-

Inhibitor Preparation: Dissolve the test compound (this compound) in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions to determine the IC₅₀ value.

-

Assay Reaction:

-

In a 96-well plate, add the diluted enzyme.

-

Add the test compound at various concentrations to the respective wells. Include a control with solvent only.

-

Pre-incubate the enzyme and inhibitor for a set time (e.g., 15 minutes at 25°C).

-

Initiate the reaction by adding the substrate and a detection reagent system that produces a fluorescent signal in the presence of hydrogen peroxide (a byproduct of the MAO reaction).[11]

-

-

Data Acquisition: Measure the fluorescence (e.g., λex = 530 nm / λem = 585 nm) over time using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the percent inhibition relative to the control and calculate the IC₅₀ value.

Quantitative Data

As of the latest literature review, specific quantitative data on the binding affinity or functional activity of this compound at GABA receptors or its inhibitory constants for monoamine oxidase are not well-documented. Research has largely focused on its derivatives, such as chlorambucil, or its structural analogues, like phenibut and baclofen. The data for these related compounds are presented for comparative purposes.

Pharmacological Data for Related GABA Analogues:

| Compound | Receptor Target | Activity | Value | Reference(s) |

| Phenibut | GABA-B Receptor | Agonist | - | [1][9] |

| α₂δ subunit of VDCCs | Blocker | Kᵢ = 23-39 µM | [9] | |

| Baclofen | GABA-B Receptor | Agonist | ~15x higher affinity than Phenibut | [12] |

VDCCs: Voltage-Dependent Calcium Channels

Future Directions

The historical role of this compound as a synthetic intermediate is well-established. However, its potential as a neuroactive agent, suggested by its structural similarity to known GABAergic drugs, warrants further investigation. Future research should focus on:

-

Quantitative Pharmacological Profiling: Detailed in vitro binding and functional assays are required to definitively determine the affinity and efficacy of this compound at GABA-A and GABA-B receptors.

-

MAO Inhibition Studies: The potential for monoamine oxidase inhibition should be systematically evaluated to determine IC₅₀ values for both MAO-A and MAO-B.

-

In Vivo Studies: Preclinical studies in animal models are necessary to assess the pharmacokinetic properties, blood-brain barrier penetration, and potential anxiolytic, nootropic, or other CNS effects of this compound.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of novel derivatives could elucidate the key structural features required for its biological activity and potentially lead to the development of new therapeutic agents.

Conclusion

This compound holds a significant place in the history of medicinal chemistry as a cornerstone in the development of the anticancer drug chlorambucil. While its own biological activity has been underexplored, its structural characteristics point towards a promising future as a lead compound for the development of novel neuropharmacological agents. This guide provides a foundational resource for scientists and researchers to build upon, encouraging further exploration into the synthesis, mechanism, and therapeutic potential of this intriguing molecule.

References

- 1. Aryl-2-halogenoalkylamines. Part XV. Some cationic and basically substituted aryl compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 2. Aryl-2-halogenoalkylamines. Part XV. Some cationic and basically substituted aryl compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 3. GABA B receptor activation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Wolff-Kishner Reduction | Chem-Station Int. Ed. [en.chem-station.com]

- 5. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. A Critical Role for α4βδ GABAA Receptors in Shaping Learning Deficits at Puberty in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 4-(4-aminophenyl)butyric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-aminophenyl)butyric acid is a derivative of butyric acid with a chemical structure that suggests potential interactions with several key therapeutic targets within the central nervous system. While direct quantitative data on its binding affinities and inhibitory concentrations are not extensively available in public literature, its structural similarity to known neuroactive compounds and preliminary mentions in chemical databases point towards potential activity as a modulator of G-protein coupled receptors (GPCRs), an inhibitor of monoamine oxidases (MAOs), and a ligand for GABA receptors. This technical guide provides an in-depth overview of these potential therapeutic targets, including detailed experimental protocols for their investigation and visual workflows to guide future research.

Introduction

This compound is an organic compound that has been noted for its use as a synthetic intermediate in the development of pharmaceuticals, particularly for neurological disorders.[1] It is also recognized as a degradation product of the chemotherapeutic agent Chlorambucil.[2] Although comprehensive pharmacological profiling is limited, its structural features, particularly the GABA-like backbone and the aminophenyl moiety, suggest a potential for interaction with key neurological pathways. This guide explores the most probable therapeutic targets and provides the necessary methodological framework for their experimental validation.

Potential Therapeutic Targets

The therapeutic potential of this compound is hypothesized to stem from its interaction with the following targets:

-

G-Protein Coupled Receptors (GPCRs): It has been suggested that this compound may act as an agonist for certain GPCRs.[2]

-

Monoamine Oxidases (MAOs): There are indications that this compound may inhibit monoamine oxidase, an enzyme crucial for the metabolism of neurotransmitters.[2]

-

GABA Receptors: Due to its structural similarity to GABA analogues like phenibut and baclofen, it is a candidate for interaction with GABAA or GABAB receptors.

G-Protein Coupled Receptors (GPCRs)

GPCRs are a large family of transmembrane receptors that play a crucial role in cellular signaling and are the target of a significant portion of modern pharmaceuticals.[3] An agonistic activity of this compound on specific GPCRs could have wide-ranging therapeutic implications.

The diagram below illustrates a generalized GPCR signaling cascade upon agonist binding.

Monoamine Oxidases (MAOs)

MAOs are enzymes that catalyze the oxidative deamination of monoamines, such as serotonin, dopamine, and norepinephrine.[4] Inhibition of MAO-A is a therapeutic strategy for depression and anxiety, while MAO-B inhibitors are used in the treatment of Parkinson's disease.[4]

The following diagram depicts the enzymatic reaction of MAO and the principle of its inhibition.

GABA Receptors

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[5] GABA receptors are classified into GABAA (ionotropic) and GABAB (metabotropic) subtypes.[5] Modulators of these receptors are used as anxiolytics, sedatives, and muscle relaxants. The structural similarity of this compound to known GABA analogues suggests it may bind to and modulate GABAergic neurotransmission.

This diagram illustrates the structure of a GABAA receptor and the potential binding of this compound.

Experimental Protocols

To empirically determine the therapeutic targets of this compound, the following experimental protocols are recommended.

Radioligand Binding Assay for GABAA Receptors

This protocol is designed to determine the binding affinity of this compound to GABAA receptors using competitive displacement of a radiolabeled ligand.[6]

3.1.1 Materials and Reagents

-

Radioligand: [3H]Muscimol or [3H]GABA (specific activity ~10-30 Ci/mmol)

-

Membrane Preparation: Rat brain cortical membranes

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Non-specific Binding Control: 1 mM GABA

-

Test Compound: this compound dissolved in an appropriate solvent

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail and vials

-

Liquid scintillation counter

3.1.2 Membrane Preparation

-

Homogenize rat cerebral cortices in 20 volumes of ice-cold 0.32 M sucrose.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C.

-

Wash the pellet by resuspending in ice-cold binding buffer and centrifuging three times.

-

Resuspend the final pellet in binding buffer to a protein concentration of 0.1-0.2 mg/mL.

3.1.3 Binding Assay

-

In a 96-well plate, add 50 µL of binding buffer, 50 µL of radioligand (final concentration ~1-5 nM), and 50 µL of either:

-

Buffer (for total binding)

-

1 mM GABA (for non-specific binding)

-

Varying concentrations of this compound

-

-

Add 100 µL of the membrane preparation to each well to initiate the reaction.

-

Incubate at 4°C for 60 minutes.

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity.

3.1.4 Data Analysis

-

Calculate specific binding: Total binding - Non-specific binding.

-

Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Monoamine Oxidase (MAO) Inhibition Assay

This fluorometric assay determines the inhibitory activity of this compound against MAO-A and MAO-B by measuring the production of hydrogen peroxide.[4]

3.2.1 Materials and Reagents

-

Enzymes: Recombinant human MAO-A and MAO-B

-

Substrates: p-Tyramine (for MAO-A) or Benzylamine (for MAO-B)

-

Fluorogenic Probe: Amplex® Red

-

Enzyme: Horseradish peroxidase (HRP)

-

Assay Buffer: 100 mM potassium phosphate, pH 7.4

-

Positive Controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B)

-

Test Compound: this compound dissolved in DMSO

-

96-well black microplates

-

Fluorescence microplate reader

3.2.2 Assay Protocol

-

To each well of a 96-well plate, add 20 µL of the test compound at various concentrations or the positive control.

-

Add 20 µL of the MAO enzyme (MAO-A or MAO-B) solution.

-

Incubate for 15 minutes at 37°C.

-

Prepare a detection solution containing Amplex® Red, HRP, and the appropriate substrate in the assay buffer.

-

Add 60 µL of the detection solution to each well to start the reaction.

-

Measure the fluorescence intensity (excitation ~530-560 nm, emission ~590 nm) every 1-2 minutes for 30 minutes at 37°C.

3.2.3 Data Analysis

-

Calculate the rate of reaction (slope of the fluorescence vs. time curve).

-

Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.

Quantitative Data Summary

As of the date of this publication, there is no publicly available quantitative data (e.g., Ki, IC50) for the binding or inhibition of this compound at its potential therapeutic targets. The tables below are provided as templates for the presentation of data that may be generated using the protocols described herein.

Table 1: Potential GABA Receptor Binding Affinity of this compound

| Receptor Subtype | Radioligand | Ki (µM) | IC50 (µM) |

|---|---|---|---|

| GABAA | [3H]Muscimol | - | - |

| GABAB | [3H]CGP54626 | - | - |

Table 2: Potential Monoamine Oxidase Inhibition by this compound

| Enzyme | Substrate | IC50 (µM) |

|---|---|---|

| MAO-A | p-Tyramine | - |

| MAO-B | Benzylamine | - |

Conclusion and Future Directions

This compound presents an intriguing scaffold for the development of novel therapeutics targeting the central nervous system. While its pharmacological profile remains largely uncharacterized, its structural relationship to known neuroactive compounds strongly suggests potential interactions with GPCRs, MAOs, and GABA receptors. The experimental protocols and workflows provided in this guide offer a clear path for the systematic evaluation of these potential therapeutic targets. Future research should focus on generating robust quantitative data to validate these interactions and to elucidate the specific receptor subtypes and enzyme isoforms involved. Such studies will be instrumental in unlocking the therapeutic potential of this compound and its derivatives.

References

- 1. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 15118-60-2 [chemicalbook.com]

- 3. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

In Silico Modeling of 4-(4-aminophenyl)butyric Acid Receptor Binding: A Technical Guide

Abstract: 4-(4-aminophenyl)butyric acid (4-APB) is a synthetic compound with potential applications in neurology, suggested to act as a monoamine oxidase (MAO) inhibitor and an agonist for certain G-protein coupled receptors (GPCRs)[1]. However, a detailed characterization of its receptor binding profile is not publicly available. This technical guide outlines a comprehensive, albeit hypothetical, in silico workflow to investigate and predict the binding of 4-APB to these two major classes of drug targets. The methodologies presented herein provide a roadmap for researchers and drug development professionals to characterize novel small molecules, combining computational modeling with experimental validation.

Introduction

This compound is a derivative of butyric acid that has been used as a synthetic intermediate in the development of pharmaceuticals targeting neurological disorders[2]. Preliminary information suggests its potential to modulate neurotransmitter activity, possibly through the inhibition of monoamine oxidase (MAO) and agonism of G-protein coupled receptors (GPCRs)[1]. In the absence of definitive experimental data, computational (in silico) modeling offers a powerful and resource-efficient approach to generate hypotheses about the molecular interactions of 4-APB.

This guide details a hypothetical workflow for the in silico modeling of 4-APB binding to two representative targets: Monoamine Oxidase B (MAO-B) and the Serotonin 1A Receptor (5-HT1A), a well-characterized GPCR. The workflow encompasses target selection, molecular docking, and the design of essential experimental protocols for model validation.

Part 1: In Silico Modeling of 4-APB with Monoamine Oxidase B (MAO-B)

Monoamine oxidases are critical enzymes in the metabolism of neurotransmitters, and their inhibition is a key strategy in the treatment of depression and neurodegenerative diseases. This section outlines the process of modeling the interaction of 4-APB with MAO-B.

Molecular Docking Workflow

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction.

Detailed Methodologies

2.2.1. Target and Ligand Preparation

-

Target Preparation: The crystal structure of human MAO-B in complex with an inhibitor (PDB ID: 2V5Z) is obtained from the Protein Data Bank. Using molecular modeling software (e.g., UCSF Chimera), all water molecules and co-crystallized ligands are removed. Polar hydrogen atoms are added, and Gasteiger charges are computed. The prepared protein structure is saved in the PDBQT format for use with AutoDock Vina.

-

Ligand Preparation: The 2D structure of this compound is drawn using a chemical sketcher (e.g., ChemDraw) and converted to a 3D structure. The geometry is optimized using a suitable force field (e.g., MMFF94). Gasteiger charges are computed, and the structure is saved in the PDBQT format.

2.2.2. Molecular Docking Protocol

Molecular docking is performed using AutoDock Vina. A grid box is defined to encompass the active site of MAO-B, centered on the position of the co-crystallized inhibitor in the original PDB file. The dimensions of the grid box are set to 25Å x 25Å x 25Å to allow for sufficient conformational sampling of the ligand. The docking simulation is run with an exhaustiveness of 8. The resulting binding poses are ranked by their predicted binding affinity (in kcal/mol).

Hypothetical Data Presentation

The predicted binding affinities and interactions of 4-APB with MAO-A and MAO-B are summarized below.

| Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| MAO-B | 2V5Z | -7.8 | Tyr435, Gln206, Cys172 |

| MAO-A | 2BXS | -7.2 | Tyr444, Tyr407, Phe208 |

Table 1: Hypothetical molecular docking results for 4-APB with MAO isoforms.

Experimental Protocol for Validation: MAO-Glo™ Assay

To validate the in silico predictions, a biochemical assay is required to determine the inhibitory activity of 4-APB against MAO-A and MAO-B.

Objective: To determine the IC50 value of 4-APB for MAO-A and MAO-B.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

MAO-Glo™ Assay kit (Promega)

-

This compound

-

Control inhibitors (Clorgyline for MAO-A, Pargyline for MAO-B)

-

96-well white opaque plates

-

Plate-reading luminometer

Procedure:

-

A serial dilution of 4-APB is prepared in the appropriate buffer (e.g., 0, 0.1, 1, 10, 100, 1000 µM).

-

In a 96-well plate, the MAO enzyme (either A or B) is added to each well containing the different concentrations of 4-APB or control inhibitor.

-

The plate is incubated for 15 minutes at room temperature to allow the compound to interact with the enzyme.

-

The MAO substrate from the Glo™ kit is added to each well to initiate the enzymatic reaction.

-

The plate is incubated for 60 minutes at room temperature.

-

The Luciferin Detection Reagent is added to each well, which terminates the MAO reaction and initiates a light-generating reaction.

-

The plate is incubated for 20 minutes at room temperature.

-

Luminescence is measured using a plate-reading luminometer.

-

The data is normalized to controls, and the IC50 value is calculated using a non-linear regression curve fit (log(inhibitor) vs. response).

Hypothetical Experimental Data

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-A/MAO-B) |

| 4-APB | 25.4 | 5.2 | 4.9 |

| Clorgyline | 0.008 | 1.5 | 0.005 |

| Pargyline | 1.2 | 0.05 | 24 |

Table 2: Hypothetical results from an in vitro MAO inhibition assay.

Part 2: In Silico Modeling of 4-APB with the 5-HT1A Receptor

As a representative GPCR, the human 5-HT1A receptor is a target for anxiolytics and antidepressants. This section details a hypothetical investigation of 4-APB's interaction with this receptor.

GPCR Modeling and Docking Workflow

Detailed Methodologies

The process for ligand preparation and docking is similar to that described for MAO-B. The crystal structure of the human 5-HT1A receptor (PDB ID: 7E2Y) would be used. The binding site would be defined based on the location of the co-crystallized agonist in the experimental structure.

Hypothetical Docking Results

| Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| 5-HT1A Receptor | 7E2Y | -8.5 | Asp116, Ser199, Phe361, Trp358 |

Table 3: Hypothetical molecular docking results for 4-APB with the 5-HT1A receptor.

GPCR Signaling Pathway

Activation of the 5-HT1A receptor, a Gi/o-coupled GPCR, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.

Experimental Protocol for Validation: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of 4-APB for the 5-HT1A receptor.

Materials:

-

Membranes from cells expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells)

-

[³H]8-OH-DPAT (a specific 5-HT1A radioligand)

-

This compound

-

Serotonin (as a positive control)

-

Scintillation vials and cocktail

-

Liquid scintillation counter

-

Glass fiber filters

Procedure:

-

In test tubes, add a fixed concentration of [³H]8-OH-DPAT, cell membranes, and varying concentrations of 4-APB (or serotonin for the control curve).

-

For determining non-specific binding, a high concentration of a non-labeled ligand (e.g., 10 µM serotonin) is used.

-

The tubes are incubated at room temperature for 60 minutes to reach equilibrium.

-

The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

The filters are placed in scintillation vials with a scintillation cocktail.

-

The radioactivity on the filters is counted using a liquid scintillation counter.

-

The IC50 value is determined by non-linear regression of the competition binding curve.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Hypothetical Experimental Data

| Compound | 5-HT1A Receptor Ki (nM) | Functional Assay (cAMP) EC50 (nM) |

| 4-APB | 150 | 450 |

| Serotonin | 2.5 | 10.5 |

| 8-OH-DPAT | 1.0 | 2.2 |

Table 4: Hypothetical binding affinity and functional potency data for 4-APB at the 5-HT1A receptor.

Conclusion

This guide presents a hypothetical yet rigorous framework for the in silico investigation of this compound's interaction with potential biological targets. By combining molecular docking with detailed plans for experimental validation, this approach allows for the generation of robust, testable hypotheses regarding the compound's mechanism of action. The methodologies described are broadly applicable to the characterization of other novel small molecules, providing a foundational strategy in modern drug discovery and development. While the data presented here are illustrative, they underscore the power of computational chemistry to guide and prioritize experimental research, ultimately accelerating the journey from molecule to medicine.

References

Methodological & Application

Application Note: Protocol for Dissolving 4-(4-Aminophenyl)butyric Acid in DMSO

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the dissolution of 4-(4-Aminophenyl)butyric acid in dimethyl sulfoxide (DMSO). Due to its classification as "slightly soluble" in DMSO, this protocol outlines best practices to achieve a clear, homogenous solution suitable for various research and drug development applications.[1][2] The protocol includes recommendations for solubility testing, the use of adjunctive techniques such as sonication and gentle heating, and guidelines for the storage and handling of the resulting solution.

Introduction

This compound is a compound of interest in pharmaceutical research. Proper dissolution is critical for accurate and reproducible experimental results. Dimethyl sulfoxide (DMSO) is a common solvent for non-polar and moderately polar compounds in biological assays. However, the limited solubility of this compound in DMSO necessitates a standardized protocol to ensure consistent solution preparation. This document provides a step-by-step guide for researchers to effectively dissolve this compound and maintain the stability of the stock solution.

Materials and Equipment

-

This compound (solid)

-

Anhydrous DMSO (≥99.7%)

-

Vortex mixer

-

Water bath sonicator

-

Heating block or water bath

-

Sterile, amber glass vials with screw caps

-

Calibrated pipettes and tips

-

Analytical balance

Quantitative Data Summary

| Parameter | Value/Recommendation | Source |

| Solubility in DMSO | Slightly soluble | [1][2] |

| Recommended Starting Concentration for Solubility Testing | 1-10 mM | Empirical |

| Storage Temperature of Stock Solution | -20°C for long-term storage | General Best Practice |

| Short-term Storage (≤ 24 hours) | 2-8°C | General Best Practice |

Experimental Protocol

This protocol is designed to provide a consistent method for dissolving this compound in DMSO.

4.1. Preparation of Stock Solution (Example: 10 mM)

-

Tare the Vial: Place a sterile, amber glass vial on an analytical balance and tare the weight.

-

Weigh the Compound: Carefully weigh the desired amount of this compound into the tared vial. For a 1 ml of 10 mM solution, this would be approximately 1.79 mg (Molecular Weight: 179.22 g/mol ).

-

Add DMSO: Add the calculated volume of anhydrous DMSO to the vial. For a 10 mM solution, add 1 ml of DMSO.

-

Initial Dissolution: Tightly cap the vial and vortex the mixture at room temperature for 1-2 minutes.

-

Visual Inspection: Visually inspect the solution for any undissolved particles. If the solution is not clear, proceed to the next steps.

4.2. Aiding Dissolution

If the compound does not fully dissolve with vortexing, the following methods can be employed:

-

Sonication:

-

Place the vial in a water bath sonicator.

-

Sonicate for 10-15 minute intervals.

-

After each interval, visually inspect the solution. Repeat as necessary.

-

-

Gentle Heating:

-

Set a heating block or water bath to a temperature between 30-40°C.

-

Place the vial in the heating apparatus and incubate for 5-10 minutes.

-

Periodically vortex the solution during heating.

-

Allow the solution to cool to room temperature and inspect for any precipitation.

-

Important: Avoid excessive heating, as it may lead to degradation of the compound or the solvent.

4.3. Final Preparation and Storage

-

Final Inspection: Once a clear, homogenous solution is obtained, perform a final visual inspection to ensure no particulates are present.

-

Aliquoting: For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Storage: Store the aliquots in tightly sealed amber glass vials at -20°C. For short-term use, the solution can be stored at 2-8°C.

Stability and Handling

-

The stability of this compound in DMSO is not extensively documented. It is advisable to prepare fresh solutions for critical experiments.

-

DMSO is hygroscopic; therefore, it is crucial to use anhydrous DMSO and minimize the exposure of the solution to air.

-

Always use appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling DMSO and chemical compounds.

Diagrams

References

HPLC method for quantification of 4-(4-Aminophenyl)butyric acid

An HPLC Method for the Quantification of 4-(4-Aminophenyl)butyric Acid

Application Note

Introduction

This compound (4-APB) is a chemical compound of interest in pharmaceutical research and development. It is known as a degradation product of Chlorambucil, an alkylating agent used in chemotherapy.[1] Accurate and precise quantification of 4-APB is crucial for stability studies of Chlorambucil, as well as for pharmacokinetic and metabolic studies involving this compound. This application note describes a simple, reliable, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound.

Analytical Principle

The method utilizes a C18 stationary phase to separate this compound from other potential components in the sample matrix. The separation is achieved using an isocratic mobile phase consisting of a mixture of methanol and water. Detection is performed using a UV detector at 220 nm, which provides good sensitivity for the analyte. Quantification is based on the external standard method, where the peak area of the analyte is proportional to its concentration.

Method Validation

The analytical method described has been developed based on established chromatographic principles. For routine application in a regulated environment, it is essential to perform a full method validation to ensure the method is suitable for its intended purpose.[2][3] Key validation parameters that should be assessed include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Protocols

1. Instrumentation and Materials

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

-

Data acquisition and processing software.

-

Analytical balance.

-

pH meter.

-

Sonicator.

-

Volumetric flasks and pipettes.

-

-